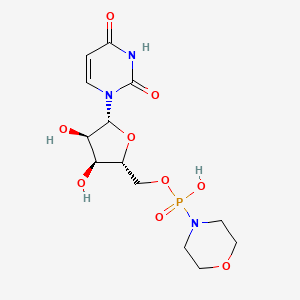

UMP-morpholidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N3O9P |

|---|---|

Molecular Weight |

393.29 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |

InChI |

InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |

InChI Key |

AJFNOZWHVDTKIH-HJQYOEGKSA-N |

Isomeric SMILES |

C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Canonical SMILES |

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is UMP-morpholidate's role in nucleotide chemistry

An In-depth Technical Guide to the Role of UMP-morpholidate in Nucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine monophosphate (UMP) is a fundamental building block for nucleic acids and plays a pivotal role in the biosynthesis of various essential biomolecules, including carbohydrates and lipids.[1][2] In its native state, the phosphate group of UMP is not sufficiently reactive for certain biochemical transformations. To overcome this, chemists have developed activated forms of UMP, among which Uridine 5'-monophosphomorpholidate (this compound) is of paramount importance. This guide provides a comprehensive overview of the critical role of this compound in nucleotide chemistry, with a focus on its application in the synthesis of nucleotide sugars, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Function: The Khorana-Moffatt Reaction

The primary role of this compound is to serve as an activated UMP donor in the synthesis of uridine diphosphate (UDP)-sugars.[3][4] This is achieved through a coupling reaction with a sugar 1-phosphate, a process known as the Khorana-Moffatt reaction. In this reaction, the morpholidate group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate of the sugar 1-phosphate on the phosphate of UMP. This results in the formation of a pyrophosphate linkage, yielding the corresponding UDP-sugar.

The versatility of this method has made it a preferred route for the synthesis of a wide array of UDP-sugars, which are indispensable substrates for glycosyltransferases in the enzymatic synthesis of complex oligosaccharides and glycoconjugates.

Applications in Research and Drug Development

The UDP-sugars synthesized using this compound are crucial for various research and drug development applications:

-

Glycobiology Research: UDP-sugars are essential for studying the function of glycosyltransferases and for the enzymatic synthesis of complex glycans to investigate their roles in cell recognition, signaling, and disease.

-

Drug Development: The chemoenzymatic synthesis of heparin and its analogues, which are important anticoagulant drugs, relies on the availability of specific UDP-sugars like UDP-iduronic acid (UDP-IdoA). The ability to synthesize homogeneous heparin-like oligosaccharides is of major importance for developing new therapeutics with reduced side effects.

-

Synthesis of Labeled Compounds: this compound is used in the synthesis of isotopically labeled UDP-sugars, such as uridine diphospho(13C6)glucose, which are valuable tools for structural identification and metabolic studies.

Quantitative Data

The efficiency of the Khorana-Moffatt reaction using this compound can vary depending on the specific sugar phosphate and reaction conditions. Below is a summary of reported quantitative data for the synthesis of UDP-IdoA.

| Product | Starting Materials | Yield | Key Byproduct | Reference |

| UDP-IdoA | Methyl 1-phospho-α-l-idopyranuronate and this compound | 26% (over 2 steps) | Uridine diphosphate dimer (from self-condensation of this compound) |

Experimental Protocols

Synthesis of Uridine 5′-Diphosphoiduronic Acid (UDP-IdoA) using this compound

The following protocol is adapted from the synthesis of UDP-IdoA and serves as a representative example of the use of this compound.

Materials:

-

Monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate

-

4-morpholine N,N′-dicyclohexylcarboxamidinium uridine 5′-phosphomorpholidate (this compound)

-

Anhydrous pyridine

-

Methanol (MeOH)

-

Water (H₂O)

-

Triethylamine (Et₃N)

-

BioGel P2 resin

-

Ammonium bicarbonate (NH₄HCO₃)

-

Semipreparative SAX-HPLC column

Procedure:

-

Anhydrous Preparation:

-

Dissolve the monopyridinium salt of methyl 1-phospho-α-l-idopyranuronate (14 mg, 36 μmol) in anhydrous pyridine (1 mL) and evaporate under diminished pressure. Repeat this process three times to ensure the removal of water.

-

Similarly, prepare an anhydrous solution of this compound (34 mg, 49 μmol) in anhydrous pyridine (2 mL) by repeated evaporation.

-

-

Coupling Reaction:

-

Combine the dried reactants and dissolve them in a minimal amount of anhydrous pyridine.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

-

-

Deprotection:

-

After the coupling reaction is complete, treat the resulting mixture with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group from the iduronic acid.

-

-

Purification:

-

Perform an initial purification using a BioGel P2 column with 0.25 M NH₄HCO₃ as the eluent.

-

Desalt the fractions containing the product on a BioGel P2 column with water as the eluent.

-

Lyophilize the product-containing fractions.

-

Further purify the product by semipreparative SAX-HPLC using a linear gradient from 0 to 1 M NaCl over 50 minutes. This step is crucial for removing the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.

-

Desalt the final product on a BioGel P2 column to obtain pure UDP-IdoA.

-

Visualizations

Workflow for UDP-Sugar Synthesis via the Khorana-Moffatt Reaction

Caption: Workflow of UDP-Sugar Synthesis.

De Novo Biosynthesis of UMP

Caption: De Novo UMP Biosynthesis Pathway.

References

- 1. Uridine 5'-monophosphate (UMP) synthesis connects nucleotide metabolism to programmed cell death in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel interactions of fluorinated nucleotide derivatives targeting orotidine-5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 [sigmaaldrich.com]

UMP-morpholidate mechanism of action in UDP-sugar synthesis

An In-depth Technical Guide on the UMP-Morpholidate Mechanism of Action in UDP-Sugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (UDP)-sugars are vital activated monosaccharides that serve as the fundamental building blocks for the biosynthesis of a vast array of complex carbohydrates and glycoconjugates, including glycoproteins, glycolipids, and proteoglycans.[1][2] These molecules are central to numerous biological processes, and their availability is crucial for research in glycobiology and the development of novel therapeutics. The synthesis of UDP-sugars, particularly unnatural analogs for studying enzymatic pathways or for use as inhibitors, is a key challenge in carbohydrate chemistry.

Two primary strategies exist for the synthesis of UDP-sugars: chemical synthesis and chemoenzymatic methods.[3][4] While enzymatic methods offer high stereoselectivity, chemical synthesis provides a versatile approach to a wider range of structures not accessible through biological pathways. Among the chemical methods, the this compound procedure, also known as the Khorana–Moffatt method, remains a preferred and widely used route for the synthesis of UDP-sugars.[5]

This technical guide provides a comprehensive overview of the this compound mechanism for UDP-sugar synthesis, detailing the reaction, experimental protocols, and quantitative data, while also offering a comparison with enzymatic approaches.

The this compound Mechanism of Action

The this compound method is a robust chemical strategy for the formation of the pyrophosphate bond in UDP-sugars. The core of this mechanism involves the coupling of a sugar-1-phosphate with an activated form of uridine monophosphate (UMP), specifically uridine 5′-monophosphomorpholidate.

The reaction proceeds via the nucleophilic attack of the phosphate oxygen of the sugar-1-phosphate on the phosphorus atom of the this compound. The morpholine group acts as a good leaving group, facilitating the formation of the desired pyrophosphate linkage. This reaction is typically carried out in an anhydrous solvent, such as pyridine, to prevent hydrolysis of the activated morpholidate. A common challenge with this method is the self-condensation of this compound, which leads to the formation of a uridine diphosphate dimer as a classical byproduct.

References

- 1. Chemoenzymatic Synthesis and Applications of Prokaryote-Specific UDP-Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 4. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UMP-morpholidate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide intermediate, primarily recognized for its critical role in the synthesis of various uridine diphosphate (UDP) sugars. Its function as a key reactant in the renowned Khorana-Moffatt procedure has cemented its importance in carbohydrate chemistry and the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and detailed experimental protocols for professionals in drug development and biochemical research.

Chemical Properties

This compound is commercially available, most commonly as its 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which enhances its stability for storage.[3] The fundamental chemical and physical properties of both the free acid form and its salt are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Uridine 5'-monophosphomorpholidate | [2] |

| Synonyms | This compound, Uridine 5'-(4-morpholinyl)phosphonate | [2] |

| Molecular Formula | C₁₃H₂₀N₃O₉P | PubChem |

| Molecular Weight | 393.29 g/mol | PubChem |

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 27908-36-7 (free acid) | PubChem |

| Form | Powder | |

| Assay | ≥97% (HPLC) | |

| Storage Temperature | -20°C |

4-morpholine-N,N′-dicyclohexylcarboxamidine salt:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O | |

| Molecular Weight | 686.73 g/mol | |

| CAS Number | 24558-91-6 |

Stability Profile

The stability of this compound is a critical consideration for its storage and effective use in synthesis. As a phosphoramidate, its P-N bond is susceptible to hydrolysis, particularly under acidic conditions.

pH Stability

The phosphoramidate linkage in this compound is known to be labile under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack by water. In contrast, it exhibits greater stability at neutral and higher pH values.

Kinetic studies on analogous nucleoside phosphoramidates provide insights into the hydrolytic stability of this compound. For instance, the hydrolysis of related compounds is significantly faster in acidic solutions compared to neutral or alkaline conditions. The predominant reaction in moderately acidic environments (pH 2-6) is the acid-catalyzed cleavage of the P-N bond. Under alkaline conditions (pH > 9), hydrolysis is primarily catalyzed by hydroxide ions.

Temperature Stability

For long-term storage, this compound and its salts should be kept at -20°C. As with many phosphoramidites, storage at ambient temperatures, especially in solution, can lead to degradation over time. Thermal stability studies on related phosphoramidites indicate that decomposition can occur at elevated temperatures, highlighting the importance of maintaining cold storage conditions.

Enzymatic Stability

Information regarding the specific enzymatic degradation of this compound is limited. However, the phosphoramidate bond in general can be cleaved by various enzymes, including phosphoramidases and some nucleases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present.

Experimental Protocols

Synthesis of Uridine 5'-monophosphomorpholidate

The synthesis of this compound is famously described in the work of Moffatt and Khorana. The procedure involves the reaction of uridine 5'-monophosphate (UMP) with morpholine in the presence of a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).

Materials:

-

Uridine 5'-monophosphate (UMP)

-

Morpholine

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine (solvent)

-

Anhydrous t-butanol

Procedure (based on the Khorana-Moffatt method):

-

A solution of UMP (as its pyridinium salt) and morpholine is prepared in a mixture of anhydrous pyridine and t-butanol.

-

DCC is added to the solution, and the reaction mixture is stirred at room temperature for an extended period (typically several days).

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The product is precipitated from the concentrated solution by the addition of an anhydrous non-polar solvent (e.g., ether).

-

The crude product can be further purified by recrystallization or chromatography.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Chromatographic Purification:

-

Gel Filtration: As described in protocols utilizing this compound, size exclusion chromatography using resins like BioGel P2 can be employed to separate the product from smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of this compound and its reaction products. A linear gradient of a suitable organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically used.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment of the uridine and morpholine moieties.

-

³¹P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Phosphoramidates typically exhibit distinct chemical shifts. The purity of a phosphoramidite can be assessed by ³¹P NMR spectroscopy, with the two diastereomers often showing separate peaks.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Applications in Synthesis

The primary application of this compound is as an activated form of UMP for the synthesis of UDP-sugars. This is exemplified by the Khorana-Moffatt procedure.

Khorana-Moffatt Procedure for UDP-Sugar Synthesis

This reaction involves the coupling of a sugar-1-phosphate with this compound.

In this workflow, the sugar-1-phosphate, typically as its pyridinium salt, is reacted with this compound in anhydrous pyridine. The reaction results in the formation of the desired UDP-sugar and a morpholine phosphate byproduct.

A common side reaction is the self-condensation of this compound to form a uridine diphosphate dimer. Purification methods such as gel filtration and HPLC are necessary to isolate the pure UDP-sugar.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound is not directly involved in cellular signaling pathways. However, the UDP-sugars synthesized using this compound are crucial precursors in numerous biosynthetic pathways, including the synthesis of glycogen, glycoproteins, and glycolipids.

The experimental workflow for a typical synthesis utilizing this compound can be visualized as follows:

Conclusion

This compound remains an indispensable tool in carbohydrate chemistry and the synthesis of biologically important molecules. Understanding its chemical properties, stability limitations, and the nuances of its handling and reaction conditions is paramount for its successful application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this versatile reagent for the synthesis of complex UDP-sugars and their derivatives.

References

The Khorana-Moffatt Reaction: A Technical Guide to the Synthesis of UDP-Sugar Analogs with UMP-Morpholidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Khorana-Moffatt reaction, focusing on its application in the synthesis of uridine diphosphate (UDP)-sugar analogs through the coupling of a sugar-1-phosphate with uridine 5'-monophosphomorpholidate (UMP-morpholidate). This powerful chemical method remains a cornerstone in glycobiology and drug discovery for accessing modified nucleotide sugars, which are essential tools for studying and manipulating glycosylation pathways.

Core Concepts

The Khorana-Moffatt reaction, in the context of nucleotide sugar synthesis, is a condensation reaction that forms a pyrophosphate bond between a sugar-1-phosphate and a nucleoside monophosphate activated as a phosphoromorpholidate.[1][2] This method is highly valued for its stereochemical integrity, as the anomeric configuration of the starting sugar-1-phosphate is retained in the final UDP-sugar product.[1] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the activated this compound.[1]

Reaction Mechanism

The synthesis of a UDP-sugar via the Khorana-Moffatt procedure involves the nucleophilic attack of the phosphate anion of a sugar-1-phosphate on the activated phosphorus of this compound. The morpholine group acts as a good leaving group, facilitating the formation of the pyrophosphate linkage. The reaction is often catalyzed by weak acids, such as tetrazole, which can protonate the morpholine nitrogen, further enhancing its leaving group ability and leading to shorter reaction times and improved yields.[3]

Caption: General mechanism of the Khorana-Moffatt reaction for UDP-sugar synthesis.

Quantitative Data

The Khorana-Moffatt reaction has been successfully employed for the synthesis of a wide variety of natural and unnatural UDP-sugars. The yields can vary depending on the specific sugar-1-phosphate, reaction conditions, and purification methods. Below is a summary of reported yields for the synthesis of various UDP-sugars using the this compound approach.

| UDP-Sugar Derivative | Starting Sugar-1-Phosphate | Catalyst | Reaction Time | Isolated Yield (%) | Reference |

| UDP-α-D-glucose | α-D-glucose-1-phosphate | None | 5-7 days | 59 | |

| UDP-α-D-galactose | α-D-galactose-1-phosphate | None | 5-7 days | 68 | |

| GDP-α-D-mannose | α-D-mannose-1-phosphate | None | 5-7 days | 63 | |

| UDP-L-arabinose | L-arabinose-1-phosphate | 1H-Tetrazole | 18 h | 75 | |

| UDP-D-xylose | D-xylose-1-phosphate | 1H-Tetrazole | 18 h | 80 | |

| UDP-IdoA | IdoA-1-phosphate | Not specified | Not specified | 26 (over 2 steps) | Not specified in search results |

| UDP-Heptoses | Heptose-1-phosphates | Not specified | Not specified | 65-95 |

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a UDP-sugar using the Khorana-Moffatt reaction, based on procedures described in the literature. This should be adapted and optimized for specific substrates.

Materials and Reagents

-

Sugar-1-phosphate (dried extensively under high vacuum)

-

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

-

Anhydrous pyridine

-

1H-Tetrazole (optional, as catalyst)

-

Anhydrous methanol

-

Triethylamine

-

Deionized water

-

Bio-Gel P2 resin or equivalent size-exclusion chromatography medium

-

Ammonium bicarbonate buffer

-

HPLC system with an anion-exchange or reverse-phase column

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of UDP-sugars.

Step-by-Step Procedure

-

Preparation of Reactants: The sugar-1-phosphate and this compound must be thoroughly dried under high vacuum over P₂O₅ for several hours to ensure anhydrous conditions.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound in anhydrous pyridine.

-

Catalysis (Optional but Recommended): Add 1H-tetrazole (approximately 3-4 equivalents relative to the sugar-1-phosphate) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Reaction times can range from 18 hours to 7 days, depending on the substrates and the use of a catalyst.

-

Work-up: After the reaction is complete, quench by adding a small amount of water. The solvent is then removed under reduced pressure.

-

Deprotection (if applicable): If the sugar-1-phosphate contained protecting groups (e.g., acetyl esters), they are typically removed at this stage. For example, acetyl groups can be removed by treatment with a mixture of methanol, water, and triethylamine.

-

Initial Purification (Size-Exclusion Chromatography): The crude product is dissolved in a minimal amount of the appropriate buffer (e.g., 0.1 M ammonium bicarbonate) and loaded onto a size-exclusion column (e.g., Bio-Gel P2). The column is eluted with the same buffer, and fractions are collected. Fractions containing the UDP-sugar are identified by UV absorbance at 262 nm and/or by a suitable assay.

-

Lyophilization: The product-containing fractions from the size-exclusion chromatography are pooled and lyophilized.

-

Final Purification (HPLC): For higher purity, the lyophilized product is further purified by high-performance liquid chromatography (HPLC). Anion-exchange chromatography is commonly used to separate the desired UDP-sugar from unreacted UMP and other charged byproducts.

-

Desalting: The purified UDP-sugar fractions from HPLC are desalted using a size-exclusion column eluted with deionized water.

-

Final Product: The desalted product is lyophilized to yield the pure UDP-sugar as a white solid.

Conclusion

The Khorana-Moffatt reaction remains a vital and versatile tool for the chemical synthesis of UDP-sugars. Its reliability in preserving the anomeric stereochemistry makes it particularly valuable for creating specific sugar nucleotide probes and inhibitors for drug development and glycobiology research. While enzymatic and chemoenzymatic methods have emerged as powerful alternatives, the chemical synthesis approach pioneered by Khorana and Moffatt offers unparalleled flexibility in accessing a wide range of non-natural UDP-sugar analogs. Careful control of anhydrous conditions and a robust purification strategy are critical for obtaining high yields of the desired product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Uridine 5'-Monophosphomorpholidate (UMP-Morpholidate)

This guide provides a comprehensive overview of Uridine 5'-monophosphomorpholidate (this compound), a critical reagent in the synthesis of nucleotide sugars. It covers its chemical properties, molecular structure, and detailed experimental protocols for its application, with a focus on enabling researchers to effectively utilize this compound in their work.

Core Properties of this compound

This compound is an activated form of uridine monophosphate (UMP). It is primarily available as the compound itself or as its more stable 4-morpholine-N,N′-dicyclohexylcarboxamidine salt, which is frequently used in synthesis.[1] The presence of the morpholidate group makes the phosphate susceptible to nucleophilic attack, facilitating the formation of a pyrophosphate bond.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salt form.

| Property | This compound | This compound 4-morpholine-N,N′-dicyclohexylcarboxamidine salt |

| CAS Number | 27908-36-7[2][3] | 24558-91-6 |

| Molecular Formula | C₁₃H₂₀N₃O₉P | C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O |

| Molecular Weight | 393.29 g/mol | 686.73 g/mol |

| Appearance | Powder | Powder |

| Purity (Typical) | ≥97% (HPLC) | ≥97% (HPLC) |

| Storage Temperature | -20°C | -20°C |

| Solubility | Soluble in DMSO (65 mg/mL) | Soluble in anhydrous pyridine |

Molecular Structure

The structure of this compound consists of a uridine monophosphate core where the phosphate group is activated by a morpholine ring.

Caption: Molecular structure of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of UDP-sugars (uridine diphosphate sugars). These UDP-sugars are essential substrates for glycosyltransferases, enzymes that play a fundamental role in the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids. Therefore, having access to a variety of natural and unnatural UDP-sugars is crucial for:

-

Drug Discovery: Developing inhibitors of glycosyltransferases.

-

Glycobiology Research: Probing the function of enzymes involved in glycosylation pathways.

-

Chemoenzymatic Synthesis: Creating complex oligosaccharides and glycoconjugates with potential therapeutic applications, such as heparin-like molecules.

The primary synthetic route involving this compound is the Khorana-Moffatt procedure , which facilitates the coupling of a sugar 1-phosphate with this compound to form the corresponding UDP-sugar.

Experimental Protocols

The following is a generalized protocol for the synthesis of a UDP-sugar using this compound, based on the Khorana-Moffatt procedure. This protocol requires an inert atmosphere and anhydrous conditions.

Materials and Reagents

-

Sugar 1-phosphate (e.g., α-D-glucopyranosyl-1-phosphate)

-

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt

-

Anhydrous Pyridine

-

1H-Tetrazole (as catalyst, optional but recommended)

-

Anhydrous solvents (e.g., Dichloromethane, Methanol)

-

Triethylamine (Et₃N)

-

Purification columns (e.g., Bio-Gel P2, SAX-HPLC)

Synthesis Workflow

The overall workflow involves the activation of the sugar phosphate and its subsequent coupling with this compound.

Caption: UDP-Sugar Synthesis Workflow.

Step-by-Step Procedure

This procedure is adapted from methodologies described for UDP-sugar synthesis.

-

Preparation of Reactants:

-

The sugar 1-phosphate (1 equivalent) is converted to its pyridinium salt by dissolving it in anhydrous pyridine and evaporating under reduced pressure. This process is repeated three times to ensure the removal of water.

-

This compound salt (typically 1.2-1.5 equivalents) is also rendered anhydrous by co-evaporation with anhydrous pyridine three times.

-

-

Coupling Reaction:

-

The dried sugar 1-phosphate and this compound are combined in a flask under an inert atmosphere (e.g., Argon).

-

Anhydrous pyridine is added to dissolve the reactants.

-

For catalyzed reactions, 1H-tetrazole (3-4 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 2-5 days. The progress can be monitored by TLC or HPLC.

-

-

Work-up and Deprotection:

-

Once the reaction is complete, the solvent is removed in vacuo.

-

If the sugar phosphate was protected (e.g., with acetyl groups), a deprotection step is required. A common method is treatment with a mixture of Methanol/Water/Triethylamine (e.g., 2:2:1 v/v/v) or catalytic sodium methoxide in methanol.

-

-

Purification:

-

The crude product is first purified by size-exclusion chromatography (e.g., Bio-Gel P2 column) with a volatile buffer like 0.25 M ammonium bicarbonate to remove salts and smaller molecules.

-

Fractions containing the product are pooled and lyophilized.

-

A second purification step using semi-preparative anion-exchange HPLC (SAX-HPLC) is often necessary to separate the desired UDP-sugar from byproducts like the UMP-dimer, which can form from the self-condensation of this compound.

-

The purified fractions are desalted again using a Bio-Gel P2 column with water as the eluent and then lyophilized to yield the final, pure UDP-sugar.

-

Conclusion

Uridine 5'-monophosphomorpholidate is an indispensable tool for the chemical synthesis of UDP-sugars, which are vital for research in glycobiology and the development of therapeutics targeting glycosylation pathways. Understanding its properties and the nuances of its application in the Khorana-Moffatt procedure is essential for achieving high-yield, successful syntheses of these important biomolecules.

References

A Technical Guide to UMP-Morpholidate: Commercial Sources, Purity, and Application in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of uridine 5'-monophosphomorpholidate (UMP-morpholidate), a critical reagent in the synthesis of nucleotide sugars. We will delve into its commercial availability, typical purity levels, and the foundational experimental protocols for its synthesis and application, particularly focusing on the widely used Khorana-Moffatt reaction for the preparation of uridine diphosphate (UDP)-sugars.

Commercial Availability and Purity

This compound is commercially available from several chemical suppliers, typically as a more stable salt form, the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt. This form enhances its shelf-life and handling characteristics.

Table 1: Commercial Sources and Purity of this compound

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt | 24558-91-6 | ≥93% to ≥97% | HPLC |

| MedChemExpress | This compound | 27908-36-7 | 98.01% | HPLC |

| Biosynth | This compound | 27908-36-7 | Not specified | Not specified |

Note: CAS number 27908-36-7 typically refers to the free acid form of this compound, while 24558-91-6 refers to the dicyclohexylcarboxamidine salt. Purity levels can vary between batches and suppliers.

The purity of commercial this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC). While specific conditions are proprietary to the supplier, a general method for nucleotide analysis can be adapted for purity assessment.

Synthesis and Purification of this compound

While commercially available, this compound can also be synthesized in the laboratory. The fundamental principle involves the activation of uridine 5'-monophosphate (UMP) and subsequent reaction with morpholine. A common method utilizes dicyclohexylcarbodiimide (DCC) as the activating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uridine 5'-monophosphate (UMP)

-

Morpholine

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine

-

Anhydrous tert-butanol

-

Diethyl ether

-

Water

Procedure:

-

Preparation of UMP solution: Dissolve UMP (1 equivalent) in a mixture of water and anhydrous tert-butanol.

-

Addition of Morpholine: Add morpholine (4 equivalents) to the UMP solution.

-

Activation with DCC: In a separate flask, dissolve DCC (4 equivalents) in anhydrous tert-butanol. Add this solution dropwise to the UMP/morpholine mixture with vigorous stirring at room temperature.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. A precipitate of dicyclohexylurea (DCU) will form.

-

Workup:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a minimal amount of water.

-

Extract the aqueous solution with diethyl ether to remove any remaining DCC and DCU.

-

Lyophilize the aqueous layer to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by column chromatography on a Dowex (pyridinium form) resin or by recrystallization.

Caption: General workflow for UDP-sugar synthesis.

Analytical Methods for Purity Determination

As previously mentioned, HPLC is the standard method for assessing the purity of this compound and the resulting UDP-sugars. Reversed-phase chromatography with an ion-pairing agent is a common approach for separating these polar molecules.

HPLC Method for Nucleotide Analysis

Table 2: Example HPLC Conditions for Nucleotide Separation

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 20 µL |

Note: This is a general method and may require optimization for specific applications.

Diagram 3: Analytical Workflow for Purity Assessment

Caption: HPLC analysis workflow for this compound.

Conclusion

This compound is an indispensable tool for researchers in glycobiology and related fields. Its commercial availability in a stable salt form simplifies its use, while laboratory synthesis provides a cost-effective alternative. The Khorana-Moffatt reaction, utilizing this compound, remains a robust and widely employed method for the synthesis of a diverse range of UDP-sugars. Understanding the principles of its synthesis, purification, and application, as outlined in this guide, is crucial for the successful design and execution of experiments in glycoscience.

An In-depth Technical Guide to the Core Principles of UMP-Morpholidate Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Uridine Monophosphate (UMP)-morpholidate activation, a cornerstone chemical method for the synthesis of uridine diphosphate (UDP)-sugars and other vital nucleotide derivatives. This document details the underlying reaction mechanism, provides quantitative data for various substrates, outlines detailed experimental protocols, and presents visual representations of the key chemical pathways and workflows.

Introduction: The Significance of UMP-Morpholidate Activation

Uridine diphosphate sugars are essential activated intermediates in a vast array of biochemical pathways, most notably in the biosynthesis of complex carbohydrates and glycoconjugates. The glycosidic linkages they help form are critical for cellular recognition, signaling, and structural integrity. The chemical synthesis of these vital molecules often relies on the activation of Uridine Monophosphate (UMP). The this compound method, a refinement of the original carbodiimide procedure, provides a stable, yet reactive, intermediate for the efficient formation of the pyrophosphate bond characteristic of UDP-sugars.

The Core Principle: The Khorana-Moffatt Reaction

The activation of UMP via a morpholidate intermediate is central to the Khorana-Moffatt reaction for the synthesis of UDP-sugars. This method involves the coupling of a sugar-1-phosphate with a this compound derivative. The morpholino group acts as a good leaving group, facilitating the nucleophilic attack by the phosphate group of the sugar-1-phosphate to form the desired pyrophosphate linkage.

The overall reaction can be summarized as follows:

Sugar-1-phosphate + this compound → UDP-sugar + Morpholine

This reaction is typically carried out in an anhydrous pyridine solvent, which acts as both a solvent and a base. The reaction can be slow, often requiring several days to proceed to completion.

Enhancing Efficiency: The Role of 1H-Tetrazole Catalysis

To improve the kinetics and overall yield of the Khorana-Moffatt procedure, 1H-tetrazole is often employed as a catalyst.[1][2] Research has shown that 1H-tetrazole significantly accelerates the coupling reaction, reducing reaction times from days to hours and increasing yields substantially.[1][2]

The catalytic action of 1H-tetrazole is believed to be twofold:

-

Acid Catalysis: Tetrazole can protonate the nitrogen atom of the morpholino group, making it a better leaving group.[1]

-

Nucleophilic Catalysis: Tetrazole can act as a nucleophile, attacking the this compound to form a highly reactive phosphotetrazolide intermediate. This intermediate is then readily attacked by the sugar-1-phosphate.

Quantitative Data on UDP-Sugar Synthesis

The this compound activation method has been successfully applied to a wide range of sugar-1-phosphates. The following table summarizes representative yields and reaction conditions for the synthesis of various UDP-sugars.

| Sugar-1-Phosphate | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| α-L-Iduronic acid-1-phosphate | None | Pyridine | 5 days | 26 (over 2 steps) | |

| β-D-Glucose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | High | |

| α-D-Galactose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 | |

| α-D-Mannose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 | |

| L-Fucose-1-phosphate | 1H-Tetrazole | Pyridine | Not Specified | 76-91 |

Key Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a UDP-sugar using the this compound method with 1H-tetrazole catalysis.

Materials:

-

Sugar-1-phosphate (e.g., Glucose-1-phosphate)

-

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt

-

1H-Tetrazole

-

Anhydrous Pyridine

-

Anhydrous Methanol

-

Dowex resin (pyridinium form)

-

Size-exclusion chromatography media (e.g., Bio-Gel P2)

-

Anion-exchange chromatography column (e.g., SAX-HPLC)

Procedure:

-

Preparation of the Pyridinium Salt of Sugar-1-Phosphate:

-

Dissolve the sugar-1-phosphate in water.

-

Pass the solution through a column of Dowex resin (pyridinium form).

-

Lyophilize the eluate to obtain the pyridinium salt of the sugar-1-phosphate.

-

Thoroughly dry the product under high vacuum over P₂O₅.

-

-

Coupling Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dried pyridinium salt of the sugar-1-phosphate and a molar excess (typically 1.5-2 equivalents) of this compound salt in anhydrous pyridine.

-

Add a catalytic amount of 1H-tetrazole (typically 0.3-0.5 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 24-48 hours.

-

-

Work-up and Deprotection (if applicable):

-

Once the reaction is complete, remove the pyridine under reduced pressure.

-

If the sugar-1-phosphate contained protecting groups (e.g., acetyl groups), they can be removed at this stage by treatment with a suitable reagent, such as sodium methoxide in methanol, followed by neutralization.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of water or a suitable buffer.

-

The primary purification is often performed by size-exclusion chromatography (e.g., Bio-Gel P2) to remove unreacted starting materials and smaller byproducts.

-

A common byproduct is the uridine diphosphate dimer, formed from the self-condensation of this compound.

-

For higher purity, a secondary purification step using anion-exchange chromatography (e.g., SAX-HPLC) is often necessary to separate the desired UDP-sugar from any remaining impurities and the byproduct dimer.

-

Monitor the fractions for the presence of the product (e.g., by UV absorbance at 262 nm).

-

Pool the fractions containing the pure UDP-sugar and lyophilize to obtain the final product as a white solid.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the principles of this compound activation, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and a typical experimental workflow.

Caption: Chemical pathway of this compound activation catalyzed by 1H-tetrazole.

Caption: A typical experimental workflow for the synthesis of UDP-sugars.

Conclusion

The this compound activation method, particularly when catalyzed by 1H-tetrazole, remains a powerful and versatile tool for the chemical synthesis of UDP-sugars. Its reliability and applicability to a diverse range of sugar substrates make it an indispensable technique for researchers in glycobiology, chemical biology, and drug discovery. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and effective purification strategies are key to achieving high yields of these crucial biological molecules. This guide provides the foundational knowledge for scientists and professionals to successfully apply this important synthetic methodology in their research and development endeavors.

References

UMP-Morpholidate: A Cornerstone in the Synthesis of Nucleotide Precursors for Research and Drug Development

An In-depth Technical Guide

Introduction

Uridine 5'-monophosphomorpholidate (UMP-morpholidate) is a pivotal activated nucleotide derivative that has played a foundational role in the chemical synthesis of a wide array of nucleotide precursors. Its significance stems from its utility in the robust and versatile Khorana-Moffatt procedure, a cornerstone method for the formation of pyrophosphate bonds. This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, with a particular focus on its role in preparing nucleotide sugars and its relevance to the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in nucleotide chemistry and related fields.

The Chemistry of this compound

This compound is an activated form of uridine monophosphate (UMP) where the phosphate group is converted to a phosphomorpholidate. This transformation renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a phosphate anion, facilitating the formation of a pyrophosphate linkage.

Synthesis of this compound

The classical synthesis of this compound was first reported by Moffatt and Khorana in 1961. The procedure involves the reaction of UMP with morpholine in the presence of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Uridine 5'-Monophosphomorpholidate

This protocol is adapted from the original Moffatt and Khorana procedure.

Materials:

-

Uridine 5'-monophosphate (UMP)

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine (as solvent)

-

Water

-

Ether

Procedure:

-

A solution of UMP (1.0 equivalent) and morpholine (4.0 equivalents) in a mixture of water and t-butyl alcohol is treated with N,N'-dicyclohexylcarbodiimide (DCC) (2.0 equivalents).

-

The reaction mixture is allowed to stand at room temperature for an extended period (typically 2-3 days) to ensure complete reaction.

-

The precipitated N,N'-dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated to a small volume under reduced pressure.

-

The concentrated solution is then treated with aqueous pyridine and the unreacted UMP is precipitated by the addition of ethanol.

-

After filtration, the filtrate is evaporated to dryness, and the residue is triturated with ether to yield the pyridinium salt of uridine 5'-monophosphomorpholidate as a solid.

Yield: The reported yields for this procedure are typically in the range of 70-80%.

The Khorana-Moffatt Procedure: Synthesis of UDP-Sugars

The primary application of this compound is in the Khorana-Moffatt procedure for the synthesis of uridine diphosphate (UDP) sugars. This method involves the coupling of a sugar-1-phosphate with this compound in an anhydrous solvent, typically pyridine.

Experimental Protocol: Synthesis of Uridine 5′-diphosphoiduronic Acid (UDP-IdoA)

The following is an example of a modern application of the Khorana-Moffatt procedure for the synthesis of a complex UDP-sugar, UDP-IdoA, a potential precursor for the chemoenzymatic synthesis of heparin.[1]

Materials:

-

Methyl 1-phospho-2,4-di-O-acetyl-3-O-pivaloyl-α-l-idopyranuronate (pyridinium salt)

-

Uridine 5′-monophosphomorpholidate 4-morpholine-N,N′-dicyclohexylcarboxamidine salt (this compound)

-

Anhydrous pyridine

-

Methanol (MeOH)

-

Water (H₂O)

-

Triethylamine (Et₃N)

-

BioGel P2 resin

-

Ammonium bicarbonate (NH₄HCO₃)

-

Sodium chloride (NaCl)

Procedure:

-

The protected sugar monophosphate is reacted with this compound in anhydrous pyridine.

-

The resulting mixture is treated with a 2:2:1 mixture of MeOH/H₂O/Et₃N to remove the methyl ester protecting group.[1]

-

The crude product is purified by size-exclusion chromatography on a BioGel P2 column using 0.25 M NH₄HCO₃ as the eluent.[1]

-

The collected fractions are desalted on a BioGel P2 column with water as the eluent.[1]

-

The fractions containing UDP-IdoA are lyophilized.

-

Further purification is performed by semipreparative SAX-HPLC using a linear gradient of 0 to 1 M NaCl over 50 minutes to remove the uridine diphosphate dimer, a common byproduct from the self-condensation of this compound.[1]

-

The final product is desalted on a BioGel P2 column to yield the target UDP-IdoA.

Quantitative Data Summary

| Product | Starting Materials | Catalyst/Coupling Agent | Solvent | Yield | Reference |

| This compound | UMP, Morpholine | DCC | Pyridine/Water/t-BuOH | 70-80% | Moffatt & Khorana, 1961 |

| UDP-IdoA | Protected Iduronic acid-1-phosphate, this compound | - | Pyridine | 26% (over 2 steps) | |

| Acetylated UDP-GlcNAc | GlcNAc monophosphate, this compound | - | - | 85% conversion (in microreactor) | - |

Biological Context: The Importance of UDP-Sugars

UDP-sugars, the products of the this compound coupling reaction, are essential precursors in a multitude of biological pathways. They serve as activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of:

-

Polysaccharides: Such as glycogen in animals and starch in plants.

-

Glycoproteins: Proteins modified with oligosaccharide chains, crucial for cell-cell recognition, signaling, and protein folding.

-

Glycolipids: Lipids with attached carbohydrate moieties, important components of cell membranes.

-

Proteoglycans: Such as heparin and chondroitin sulfate, which are major components of the extracellular matrix.

Role in Drug Development

The ability to synthesize a wide variety of natural and unnatural UDP-sugars using this compound has significant implications for drug development.

Antiviral Nucleoside Analogs

While direct synthesis of many common antiviral nucleoside drugs like zidovudine or lamivudine does not typically involve a this compound step, the underlying chemistry of activating a nucleoside monophosphate is a central theme in the development of nucleotide prodrugs, a critical class of antiviral agents. The "ProTide" approach, for example, creates phosphoramidate prodrugs that can bypass the initial, often inefficient, phosphorylation step of nucleoside analogs within the cell. This strategy enhances the bioavailability and intracellular concentration of the active antiviral agent. Although not a direct application of this compound, the fundamental principle of activating the phosphate for further coupling is shared.

The synthesis of certain antiviral nucleoside analogs with modified sugar moieties can potentially utilize the Khorana-Moffatt procedure. For instance, the synthesis of UDP-arabinose, an epimer of UDP-xylose, can be achieved using this compound. Arabinose-containing nucleosides have been explored for their antiviral properties.

Other Therapeutic Applications

The chemoenzymatic synthesis of complex carbohydrates, such as heparin oligosaccharides, relies on the availability of specific UDP-sugar donors. The ability to chemically synthesize these donors, including unnatural analogs, using this compound, allows for the production of structurally defined oligosaccharides with potential therapeutic applications as anticoagulants, anti-inflammatory agents, and modulators of cell signaling.

Conclusion

This compound remains a vital reagent in the field of nucleotide chemistry. Its role in the Khorana-Moffatt procedure has provided a robust and enduring method for the synthesis of UDP-sugars, which are indispensable tools for studying biological systems and for the development of novel therapeutics. While newer methods for pyrophosphate bond formation have been developed, the simplicity and versatility of the this compound approach ensure its continued relevance in both academic research and the pharmaceutical industry. The foundational chemistry established by the use of this compound continues to inform the design of modern nucleotide-based drugs and prodrugs, highlighting its lasting impact on medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of UDP-Glucose via the UMP-Morpholidate Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate glucose (UDP-glucose) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of a vast array of carbohydrates, including glycogen, glycolipids, and glycoproteins. Its availability is essential for numerous biological studies and for the chemoenzymatic synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development. The UMP-morpholidate protocol, a classic and reliable chemical method, offers a robust route to UDP-glucose. This document provides detailed application notes and experimental protocols for the synthesis of UDP-glucose utilizing this methodology.

The synthesis is a multi-step process that begins with the protection of glucose, followed by phosphorylation, coupling with uridine 5'-monophosphomorpholidate (this compound), and subsequent deprotection to yield the final product. A key advancement in this procedure is the use of 1H-tetrazole as a catalyst, which significantly enhances the efficiency of the coupling reaction.

Chemical Pathway Overview

The chemical synthesis of UDP-glucose via the this compound protocol can be summarized in the following key stages:

-

Protection of Glucose: The hydroxyl groups of glucose are protected, typically by acetylation, to prevent side reactions during subsequent steps.

-

Phosphorylation: The protected glucose is phosphorylated at the anomeric carbon to form a glycosyl-1-phosphate.

-

Coupling Reaction: The protected glucose-1-phosphate is coupled with this compound. This is the core step of the protocol.

-

Deprotection: The protecting groups on the glucose moiety are removed to yield the final UDP-glucose product.

-

Purification: The final product is purified to remove byproducts and unreacted starting materials.

Application Notes and Protocols: UMP-Morpholidate Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The UMP-morpholidate coupling reaction, a cornerstone of nucleotide chemistry, is a widely utilized method for the synthesis of uridine diphosphate (UDP) derivatives, particularly UDP-sugars. This reaction, based on the foundational work of Khorana and Moffatt, involves the activation of uridine monophosphate (UMP) with morpholine to form a highly reactive phosphomorpholidate intermediate. This intermediate is then coupled with a phosphate-containing molecule, such as a sugar-1-phosphate, to form the desired UDP-conjugate. These products are invaluable tools in glycobiology, drug discovery, and as substrates for various enzymes like glycosyltransferases.

This document provides a detailed, step-by-step guide for the preparation of this compound and its subsequent use in coupling reactions, tailored for researchers in the life sciences.

Part 1: Synthesis of Uridine 5'-Phosphomorpholidate

The first critical phase of the process is the activation of UMP to its morpholidate derivative. This is typically achieved by reacting UMP with morpholine in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol

Materials:

-

Uridine 5'-monophosphate (UMP) free acid

-

Morpholine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous tert-butanol

-

Anhydrous pyridine

-

Water

-

Diethyl ether

-

Methanol

Procedure:

-

Preparation of UMP Solution: Suspend UMP (1.0 mmol) in a mixture of water (5 ml) and anhydrous tert-butanol (15 ml).

-

Addition of Morpholine: Add morpholine (5.0 mmol) to the UMP suspension. The solution should become clear.

-

DCC Activation: To the clear solution, add a solution of DCC (5.0 mmol) in anhydrous tert-butanol (5 ml).

-

Reaction Incubation: Allow the reaction mixture to stand at room temperature for 12-24 hours. During this time, a precipitate of dicyclohexylurea (DCU) will form.

-

Removal of DCU: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of aqueous tert-butanol.

-

Solvent Removal: Concentrate the filtrate to dryness under reduced pressure (in vacuo).

-

Purification:

-

Dissolve the residue in a minimal amount of water.

-

Add the aqueous solution dropwise to a stirred solution of diethyl ether or acetone to precipitate the this compound.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with diethyl ether and dry under vacuum.

-

-

Storage: Store the resulting this compound powder desiccated at -20°C. The product is often obtained as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt.

Part 2: this compound Coupling Reaction (Khorana-Moffatt Procedure)

With the activated this compound in hand, the coupling to a desired phosphate-containing molecule (e.g., a sugar-1-phosphate) can proceed.

Experimental Protocol

Materials:

-

Uridine 5'-phosphomorpholidate (prepared as above or commercially sourced)

-

Sugar-1-phosphate (e.g., α-D-glucose-1-phosphate), pyridinium salt

-

Anhydrous pyridine

-

1H-Tetrazole (optional catalyst)

-

Methanol

-

Ammonium bicarbonate solution (for chromatography)

-

Size-exclusion chromatography resin (e.g., Bio-Gel P2)

-

Anion-exchange HPLC column (for high-purity applications)

Procedure:

-

Preparation of Reactants:

-

Dissolve the sugar-1-phosphate (e.g., 1.0 mmol) in anhydrous pyridine. To ensure anhydrous conditions, it is common practice to co-evaporate the reactant with anhydrous pyridine several times.

-

Similarly, prepare a solution of this compound (1.2-1.5 mmol, as the 4-morpholine-N,N′-dicyclohexylcarboxamidinium salt) in anhydrous pyridine. A slight excess of the morpholidate is typically used.

-

-

Catalyst Addition (Optional): For certain substrates, the addition of a catalyst such as 1H-tetrazole (e.g., 0.3 mmol) can improve reaction rates and yields.[1]

-

Coupling Reaction:

-

Combine the solutions of the sugar-1-phosphate and this compound under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature. The reaction time can vary significantly, from several hours to multiple days (e.g., 2-5 days), and should be monitored by TLC or HPLC.

-

-

Reaction Quench and Work-up:

-

After the reaction is complete, add a small amount of water to quench any remaining activated species.

-

Remove the pyridine by evaporation under reduced pressure.

-

-

Purification:

-

Size-Exclusion Chromatography: Dissolve the residue in a small volume of water or a dilute buffer (e.g., 0.1 M ammonium bicarbonate) and apply to a size-exclusion column (e.g., Bio-Gel P2) to separate the UDP-sugar from smaller molecules like unreacted UMP and salts.

-

Anion-Exchange Chromatography: For higher purity, fractions containing the product can be pooled, lyophilized, and further purified by anion-exchange HPLC. This is particularly effective for removing byproducts such as the uridine diphosphate dimer that can form from the self-condensation of this compound.[2]

-

-

Desalting and Lyophilization: Desalt the final purified fractions using a size-exclusion column with water as the eluent, and then lyophilize to obtain the final UDP-sugar product as a white, fluffy powder.

Data Presentation: Reaction Parameters and Yields

The efficiency of the this compound coupling reaction can vary based on the substrate, reaction conditions, and purification methods. The following table summarizes representative data from the literature.

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| UDP-IdoA | This compound, Iduronic acid-1-phosphate | Anhydrous pyridine, RT | 5 days | 26% (over 2 steps) | [2] |

| UDP-(¹³C₆)glucose | This compound, (¹³C₆)glucose-1-phosphate | 1H-Tetrazole, Anhydrous pyridine | Not specified | 50% (overall) | [1] |

| Acetylated UDP-GlcNAc | This compound, GlcNAc-1-phosphate | Batch reactor, RT | 2 days | ~80% conversion | |

| Acetylated UDP-GlcNAc | This compound, GlcNAc-1-phosphate | Microreactor | 10 seconds | 85% conversion |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a UDP-sugar using the this compound coupling method.

Caption: Workflow for UDP-sugar synthesis via this compound coupling.

Biological Pathway: De Novo Pyrimidine Biosynthesis

The starting material for this chemical synthesis, UMP, is a central molecule in cellular metabolism. It is the end product of the de novo pyrimidine biosynthesis pathway, which provides the building blocks for RNA and DNA.

Caption: Simplified pathway of de novo UMP biosynthesis and its subsequent conversions.

References

Application Notes & Protocols: Synthesis of UDP-GlcNAc Analogs via the UMP-Morpholidate Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar donor for a vast array of enzymes, most notably glycosyltransferases. These enzymes play a pivotal role in fundamental biological processes, including the synthesis of glycoproteins, glycolipids, and proteoglycans. The hexosamine biosynthetic pathway (HBP) culminates in the production of UDP-GlcNAc, which serves as the substrate for O-GlcNAc transferase (OGT) and various other glycosyltransferases. Consequently, analogs of UDP-GlcNAc are invaluable tools for probing enzyme mechanisms, developing potent inhibitors, and serving as molecular probes to study glycosylation pathways.

This document provides a detailed overview and protocol for the synthesis of UDP-GlcNAc analogs, focusing on the robust and widely adopted phosphomorpholidate coupling method. This chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions, enabling the generation of diverse analogs.

Principle of the Method

The synthesis of UDP-GlcNAc analogs via the UMP-morpholidate method is a well-established two-step chemoenzymatic process.

-

Enzymatic Synthesis of GlcNAc-1-phosphate Analogs: The process begins with the enzymatic phosphorylation of an N-acetylglucosamine (GlcNAc) analog at the anomeric C1 position. This is typically accomplished using a phosphoglucosamine mutase, such as GlmM or an analogous enzyme, which isomerizes the corresponding GlcNAc-6-phosphate analog. Alternatively, a galactokinase (GalK) can be employed to directly phosphorylate the C1 position of the sugar.

-

Chemical Coupling with this compound: The resulting sugar-1-phosphate analog is then coupled with an activated uridine monophosphate (UMP) derivative, typically uridine 5'-monophosphomorpholidate (this compound). This reaction is generally carried out in a polar aprotic solvent, such as pyridine or dimethylformamide (DMF), and is driven by the formation of a stable phosphodiester bond, yielding the desired UDP-GlcNAc analog.

This modular approach allows for the generation of a wide variety of analogs by simply changing the starting GlcNAc derivative.

Synthesis Pathway & Biological Context

The following diagrams illustrate the general workflow for the synthesis of UDP-GlcNAc analogs and the central role of UDP-GlcNAc in the Hexosamine Biosynthetic Pathway.

Caption: Chemoenzymatic synthesis of UDP-GlcNAc analogs.

Caption: The Hexosamine Biosynthetic Pathway and points of intervention.

Experimental Protocols

The following protocols provide a general framework. Optimal conditions (e.g., concentrations, reaction times, temperature) may vary depending on the specific GlcNAc analog and should be optimized accordingly.

Protocol 1: Synthesis of GlcNAc-1-Phosphate (GlcNAc-1-P) Analog

This protocol describes the enzymatic synthesis of the sugar-1-phosphate intermediate.

Materials:

-

GlcNAc analog

-

Recombinant Galactokinase (GalK)

-

ATP (Adenosine triphosphate)

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

Anion-exchange chromatography column (e.g., Dowex AG1-X8)

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Reaction Setup: In a reaction vessel, combine the GlcNAc analog (1.0 eq), ATP (1.2 eq), and MgCl₂ in HEPES buffer.

-

Enzyme Addition: Initiate the reaction by adding GalK to a final concentration of 0.1-0.5 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the phosphorylated product. Reactions are typically complete within 4-24 hours.

-

Quenching: Terminate the reaction by boiling for 2 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme. Centrifuge to remove the precipitate.

-

Purification: Purify the resulting GlcNAc-1-P analog from the supernatant using anion-exchange chromatography.

-

Load the sample onto a Dowex AG1-X8 column (bicarbonate form).

-

Wash the column with deionized water to remove unreacted sugar and salts.

-

Elute the product using a linear gradient of TEAB buffer (e.g., 0 to 1 M).

-

-

Lyophilization: Combine the product-containing fractions and lyophilize to obtain the GlcNAc-1-P analog as a triethylammonium salt.

Protocol 2: Coupling of GlcNAc-1-P Analog with this compound

This protocol details the chemical coupling step to form the final UDP-sugar analog.

Materials:

-

GlcNAc-1-P analog (triethylammonium salt)

-

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

-

Anhydrous Pyridine

-

Anhydrous Methanol

-

Semi-preparative HPLC system (Reversed-Phase and/or Anion-Exchange)

Procedure:

-

Preparation: Co-evaporate the GlcNAc-1-P analog (1.0 eq) with anhydrous pyridine three times to ensure it is completely dry. Dissolve the dried product in fresh anhydrous pyridine.

-

Coupling Reaction: Add this compound (1.5-2.0 eq) to the solution of the GlcNAc-1-P analog.

-

Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 days. Protect the reaction from light.

-

Monitoring: Monitor the reaction progress by analytical anion-exchange HPLC.

-

Quenching: Upon completion, quench the reaction by adding a small volume of water.

-

Solvent Removal: Remove the pyridine by rotary evaporation. Dissolve the residue in a minimal amount of water.

-

Purification: Purify the crude UDP-GlcNAc analog by semi-preparative HPLC.

-

Anion-Exchange HPLC: Use a gradient of TEAB buffer to separate the desired product from unreacted UMP and other charged species.

-

Reversed-Phase HPLC: Can be used as an orthogonal purification step, particularly for desalting. Use a gradient of acetonitrile in a volatile buffer like ammonium acetate.

-

-

Lyophilization: Combine the pure fractions and lyophilize multiple times with deionized water to remove residual buffer salts, yielding the final UDP-GlcNAc analog as a white solid.

-

Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, ³¹P).

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the specific analog. The following table summarizes representative yields for the synthesis of UDP-GlcNAc and a common analog.

| Compound | Starting Material | Method | Yield (%) | Reference |

| UDP-GlcNAc | GlcNAc-1-Phosphate | This compound Coupling | 60-85% | Generic |

| UDP-GalNAc | GalNAc-1-Phosphate | This compound Coupling | ~70% | Representative |

| UDP-GlcNAz (Azido-GlcNAc) | GlcNAz-1-Phosphate | This compound Coupling | 55-75% | Representative |

| UDP-GlcNGc (N-glycolyl) | GlcNGc-1-Phosphate | This compound Coupling | ~65% | Representative |

Note: Yields are highly dependent on the scale of the reaction and the efficiency of purification steps.

Applications and Considerations

-

Enzyme Inhibitors: UDP-GlcNAc analogs can act as competitive inhibitors of OGT and other glycosyltransferases, making them valuable for studying enzyme kinetics and for drug development.

-

Metabolic Labeling: Analogs containing bioorthogonal handles (e.g., azide or alkyne groups) can be used to metabolically label glycoconjugates in living cells for subsequent visualization and proteomic analysis.

-

Substrate Specificity: A library of analogs can be used to probe the substrate specificity of glycosyltransferases.

-

Purity and Stability: The purity of the final UDP-GlcNAc analog is critical for biological assays. Ensure complete removal of pyridine and buffer salts. UDP-sugars are susceptible to hydrolysis and should be stored as lyophilized solids at -20°C or below. Reconstituted solutions should be prepared fresh or stored in aliquots at -80°C.

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions. Users should consult primary literature for detailed procedures specific to the analog of interest.

Application Notes and Protocols for Large-Scale Synthesis of UDP-Sugars Using UMP-Morpholidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of uridine diphosphate (UDP)-sugars utilizing the robust and widely adopted UMP-morpholidate coupling methodology. This chemical approach, often referred to as the Khorana-Moffatt procedure, is a cornerstone for producing a diverse range of natural and modified UDP-sugars essential for research in glycobiology, drug discovery, and diagnostics.

Introduction

Uridine diphosphate (UDP)-sugars are vital activated sugar donors for glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates, glycoproteins, and glycolipids. The availability of significant quantities of high-purity UDP-sugars is often a bottleneck in the development of novel therapeutics and research into cellular glycosylation pathways. The this compound method provides a reliable chemical route for the synthesis of these crucial molecules on a gram scale. This document outlines the general principles, a detailed experimental protocol, and expected outcomes for the synthesis of UDP-sugars.

Principle of the Method

The synthesis of UDP-sugars via the this compound method involves a three-stage process:

-

Preparation of Sugar-1-Phosphate: The desired sugar is first converted to its corresponding sugar-1-phosphate derivative. This often involves initial protection of hydroxyl groups, followed by phosphorylation at the anomeric center and subsequent deprotection.

-

Activation of Uridine Monophosphate (UMP): UMP is activated by reaction with morpholine in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), to form uridine 5'-monophosphomorpholidate (this compound).

-

Coupling Reaction: The activated this compound is then coupled with the sugar-1-phosphate in an anhydrous solvent, often with a catalyst such as 1H-tetrazole, to form the desired UDP-sugar.

-

Purification: The final UDP-sugar product is purified from byproducts and unreacted starting materials using a combination of size-exclusion and ion-exchange chromatography.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of various UDP-sugars using the this compound method. Yields and purity are dependent on the specific sugar and the efficiency of the purification steps.

| UDP-Sugar Derivative | Starting Sugar | Scale | Overall Yield (%) | Purity (%) | Key Byproducts |

| UDP-Glucose | D-Glucose | Gram-scale | ~50%[1] | >95% | UMP, Glucose-1,2-cyclic phosphate[1] |

| UDP-Iduronic Acid | Iduronic Acid derivative | Milligram-scale | ~26% (over 2 steps)[2] | >98% | This compound dimer[2] |

| UDP-Galactose | D-Galactose | Gram-scale | 40-60% (typical) | >95% | UMP, Galactose-1,2-cyclic phosphate |

| UDP-N-Acetylglucosamine | N-Acetylglucosamine | Gram-scale | 45-65% (typical) | >95% | UMP, GlcNAc-1,2-cyclic phosphate |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for UMP-morpholidate in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of Uridine 5'-monophosphomorpholidate (UMP-morpholidate) in glycobiology research. The primary application highlighted is the synthesis of Uridine Diphosphate (UDP)-sugars, which are essential donor substrates for glycosyltransferases in the chemoenzymatic synthesis of oligosaccharides and glycoconjugates.

Introduction

This compound is a critical reagent for the synthesis of UDP-sugars, serving as an activated form of Uridine Monophosphate (UMP). The most common and preferred method for this synthesis is the Khorana-Moffatt procedure, which involves the coupling of a sugar 1-phosphate with this compound.[1][2] This chemical synthesis of UDP-sugars is a cornerstone of chemoenzymatic approaches in glycobiology, enabling the production of a wide array of natural and unnatural oligosaccharides and glycoconjugates for studying their biological functions and for developing novel therapeutics.[3]

The synthesized UDP-sugars are utilized by glycosyltransferases, enzymes that catalyze the transfer of the sugar moiety to an acceptor molecule with high regio- and stereoselectivity. This chemoenzymatic strategy overcomes many challenges associated with complex chemical synthesis of glycans.

Applications of this compound Derived UDP-Sugars

The UDP-sugars synthesized using this compound have broad applications in glycobiology research, including:

-

Enzymatic Synthesis of Oligosaccharides and Glycoconjugates: Serving as donor substrates for glycosyltransferases to build complex glycan structures.[4][5]

-

Study of Glycosyltransferase Specificity and Kinetics: Providing a source of natural and unnatural UDP-sugars to characterize enzyme function.

-

Investigation of Biological Pathways: Enabling the study of signaling pathways where glycosylation plays a critical regulatory role, such as the Notch and Wnt signaling pathways.

-

Drug Discovery and Development: Facilitating the synthesis of novel glycan-based therapeutics and vaccines.

Quantitative Data on UDP-Sugar Synthesis

The yield of UDP-sugar synthesis using the this compound method can vary depending on the specific sugar 1-phosphate, reaction conditions, and purification methods. The following table summarizes reported yields for the synthesis of various UDP-sugars.

| UDP-Sugar Synthesized | Starting Sugar 1-Phosphate | Method | Yield (%) | Reference |

| UDP-IdoA | IdoA-1-phosphate | Khorana-Moffatt | 26% (over 2 steps) | |

| UDP-GlcN₃ | GlcN₃-1-phosphate | Khorana-Moffatt | Not specified | |

| UDP-Fuc | Fucose-β-1-phosphate | Morpholidate method | Not specified | |

| ADP-GlcNAc | N-acetylglucosamine-α-1-phosphate | Morpholidate method | Not specified | |

| UDP-Glucose | Glucose-1-phosphate | One-pot enzymatic | 40% | |

| UDP-Glucose | Glucose | One-step chemical | 71% | |

| UDP-GalNAc Analogues | GalNAc-1-P Analogues | Enzymatic (GlmU) | 10-65% |

Experimental Protocols

Protocol 1: General Synthesis of UDP-Sugars via the Khorana-Moffatt Procedure

This protocol provides a general methodology for the synthesis of UDP-sugars using this compound. Optimization of reaction time, temperature, and purification may be required for different sugar 1-phosphates.

Materials:

-

Sugar 1-phosphate (e.g., Glucose-1-phosphate, Galactose-1-phosphate)

-

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (this compound)

-

Anhydrous pyridine

-

Anhydrous methanol

-

Triethylamine (Et₃N)

-

Water

-

Amberlite resin (pyridinium form)

-

Bio-Gel P2 resin

-

Ammonium bicarbonate (NH₄HCO₃) solution (0.25 M)

-

HPLC system with a strong anion exchange (SAX) column

Procedure:

-

Preparation of Sugar 1-Phosphate (Pyridinium Salt):

-

Dissolve the sugar 1-phosphate in water and pass it through a column packed with Amberlite resin (pyridinium form).

-

Lyophilize the eluate to obtain the pyridinium salt of the sugar 1-phosphate.

-

-

Coupling Reaction:

-

Dry the this compound by co-evaporation with anhydrous pyridine (3 times).

-

Dissolve the dried this compound in anhydrous pyridine.

-